molecular formula C21H29N3O5 B2495056 methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896385-12-9

methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

Cat. No. B2495056
M. Wt: 403.479
InChI Key: SYTJBDQICSVQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a useful research compound. Its molecular formula is C21H29N3O5 and its molecular weight is 403.479. The purity is usually 95%.
BenchChem offers high-quality methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity

Quinazoline derivatives have been synthesized and tested for their cytotoxic activities against different cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxic effects, with some compounds exhibiting IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. A few of these compounds were also tested in vivo against colon 38 tumors in mice, showing curative effects at specific dosages (Deady et al., 2003).

Antimalarial and Phototoxicity Studies

Another study focused on the synthesis of alpha-dibutylaminomethylbenzo[h]quinoline-4-methanols from 1-amino-naphthalenes, leading to compounds with significant antimalarial activity against Plasmodium berghei in infected mice, albeit with moderate phototoxicity (Rice, 1976).

Antiviral Activity

The synthesis and antiviral activities of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation were explored, showing weak to good anti-Tobacco mosaic virus (TMV) activity. This study highlights the potential of quinazoline derivatives as antiviral agents (Luo et al., 2012).

Antimicrobial Properties

Azetidinyl-3-quinazolin-4-one hybrids were synthesized and evaluated for their in vitro antimicrobial activities. These compounds demonstrated promising activity against some gram-positive and gram-negative bacteria, with particular compounds exhibiting potent antitubercular activity (Myangar & Raval, 2012).

properties

IUPAC Name

methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-14(2)10-11-22-18(25)7-5-4-6-12-24-19(26)16-9-8-15(20(27)29-3)13-17(16)23-21(24)28/h8-9,13-14H,4-7,10-12H2,1-3H3,(H,22,25)(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTJBDQICSVQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.